molecular formula C12H14O3 B12649997 2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl- CAS No. 207228-93-1

2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-

Cat. No.: B12649997
CAS No.: 207228-93-1
M. Wt: 206.24 g/mol
InChI Key: KQPGRKHBHURUAP-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-: is an organic compound belonging to the class of benzodioxepins. These compounds are characterized by a benzene ring fused to a dioxepin ring. The presence of a propyl group at the 7th position adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl- typically involves the following steps:

    Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a benzene derivative and a suitable dioxepin precursor.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-: can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to alcohols or hydrocarbons using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1,5-Benzodioxepin-3(4H)-one: Lacks the propyl group.

    1,4-Benzodioxane: Different ring structure.

    Dioxepin Derivatives: Various substitutions on the dioxepin ring.

Uniqueness

2H-1,5-Benzodioxepin-3(4H)-one, 7-propyl-:

Properties

CAS No.

207228-93-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

7-propyl-1,5-benzodioxepin-3-one

InChI

InChI=1S/C12H14O3/c1-2-3-9-4-5-11-12(6-9)15-8-10(13)7-14-11/h4-6H,2-3,7-8H2,1H3

InChI Key

KQPGRKHBHURUAP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OCC(=O)CO2

Origin of Product

United States

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